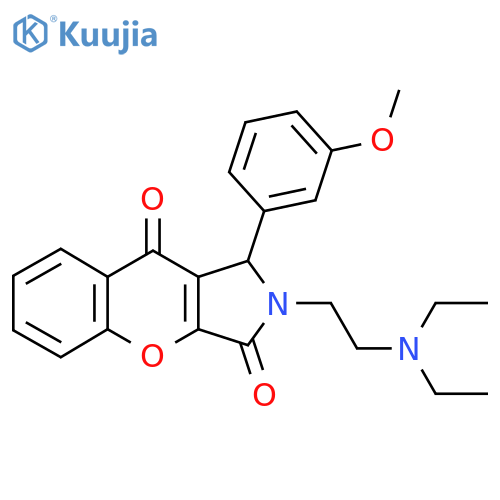

Cas no 631865-39-9 (2-2-(diethylamino)ethyl-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

2-2-(diethylamino)ethyl-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 化学的及び物理的性質

名前と識別子

-

- 2-2-(diethylamino)ethyl-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione

- 2-[2-(DIETHYLAMINO)ETHYL]-1-(3-METHOXYPHENYL)-1H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

- AKOS016108928

- AKOS002223799

- Z355411620

- F3226-2503

- 2-(2-(diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- VU0605733-1

- SJ000283291

- CHEMBL603132

- 631865-39-9

- SR-01000918227

- SR-01000918227-1

-

- インチ: 1S/C24H26N2O4/c1-4-25(5-2)13-14-26-21(16-9-8-10-17(15-16)29-3)20-22(27)18-11-6-7-12-19(18)30-23(20)24(26)28/h6-12,15,21H,4-5,13-14H2,1-3H3

- InChIKey: KZBOAUAIAGOSIR-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC=CC=2C(C2=C1C(N(CCN(CC)CC)C2C1C=CC=C(C=1)OC)=O)=O

計算された属性

- せいみつぶんしりょう: 406.18925731g/mol

- どういたいしつりょう: 406.18925731g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 7

- 複雑さ: 687

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

2-2-(diethylamino)ethyl-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3226-2503-5mg |

2-[2-(diethylamino)ethyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

631865-39-9 | 90%+ | 5mg |

$69.0 | 2023-07-30 | |

| Life Chemicals | F3226-2503-3mg |

2-[2-(diethylamino)ethyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

631865-39-9 | 90%+ | 3mg |

$63.0 | 2023-07-30 | |

| Life Chemicals | F3226-2503-25mg |

2-[2-(diethylamino)ethyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

631865-39-9 | 90%+ | 25mg |

$109.0 | 2023-07-30 | |

| Life Chemicals | F3226-2503-10μmol |

2-[2-(diethylamino)ethyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

631865-39-9 | 90%+ | 10μmol |

$69.0 | 2023-07-30 | |

| Life Chemicals | F3226-2503-4mg |

2-[2-(diethylamino)ethyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

631865-39-9 | 90%+ | 4mg |

$66.0 | 2023-07-30 | |

| Life Chemicals | F3226-2503-20mg |

2-[2-(diethylamino)ethyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

631865-39-9 | 90%+ | 20mg |

$99.0 | 2023-07-30 | |

| Life Chemicals | F3226-2503-30mg |

2-[2-(diethylamino)ethyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

631865-39-9 | 90%+ | 30mg |

$119.0 | 2023-07-30 | |

| Life Chemicals | F3226-2503-5μmol |

2-[2-(diethylamino)ethyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

631865-39-9 | 90%+ | 5μmol |

$63.0 | 2023-07-30 | |

| Life Chemicals | F3226-2503-1mg |

2-[2-(diethylamino)ethyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

631865-39-9 | 90%+ | 1mg |

$54.0 | 2023-07-30 | |

| Life Chemicals | F3226-2503-15mg |

2-[2-(diethylamino)ethyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

631865-39-9 | 90%+ | 15mg |

$89.0 | 2023-07-30 |

2-2-(diethylamino)ethyl-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 関連文献

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

2-2-(diethylamino)ethyl-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dioneに関する追加情報

Introduction to 2-2-(diethylamino)ethyl-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione (CAS No. 631865-39-9)

2-2-(diethylamino)ethyl-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the chromeno[2,3-cpyrrole] scaffold, which is characterized by its fused bicyclic system consisting of a chromene ring and a pyrrole ring. The presence of multiple functional groups, including diethylamino, 3-methoxyphenyl, and the dione moiety, contributes to its unique chemical properties and potential biological activities.

The CAS No. 631865-39-9 assigned to this compound underscores its distinct identity and facilitates precise identification in scientific literature and industrial applications. The chromeno[2,3-cpyrrole] core is of particular interest due to its structural similarity to natural products and existing bioactive molecules. This similarity often serves as a foundation for designing novel compounds with enhanced pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with biological targets more efficiently. The diethylamino substituent, for instance, is known to enhance lipophilicity and improve membrane permeability, making it a valuable feature for drug candidates targeting receptors located in cell membranes. Additionally, the 3-methoxyphenyl group introduces electronic and steric effects that can modulate binding affinity and selectivity.

In the realm of medicinal chemistry, the dione moiety in 2-2-(diethylamino)ethyl-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione has been implicated in various biological activities. Diones are known to participate in redox reactions and can act as intermediates in biosynthetic pathways. This property makes them promising candidates for developing therapeutics that involve enzymatic or metabolic processes.

Current research in this area is focused on leveraging the structural versatility of chromeno[2,3-cpyrrole] derivatives for therapeutic applications. Studies have demonstrated that such compounds exhibit potential in modulating enzyme activity and inhibiting pathological pathways associated with neurological disorders. The diethylamino group’s ability to form hydrogen bonds and interact with polar residues in protein targets further enhances the compound’s binding potential.

The 3-methoxyphenyl substituent adds another layer of complexity to the biological profile of this molecule. Methoxyphenyl groups are commonly found in natural products and pharmaceuticals due to their ability to influence electronic distribution and steric hindrance around the binding site. This feature has been exploited in designing molecules with improved pharmacokinetic profiles.

Moreover, the chromeno[2,3-cpyrrole] scaffold itself has shown promise in photodynamic therapy (PDT) applications. The conjugated system of this heterocycle allows for efficient absorption of light at wavelengths relevant to clinical use. When combined with appropriate photosensitizers or excited-state intramolecular proton transfer (ESIPT) mechanisms, these compounds can generate reactive oxygen species (ROS) that selectively target diseased cells.

Recent experimental studies have highlighted the potential of 2-2-(diethylamino)ethyl-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione as a lead compound for further development. In vitro assays have revealed inhibitory effects on enzymes implicated in inflammation and cancer progression. The compound’s ability to disrupt protein-protein interactions or alter cellular signaling pathways has been particularly noteworthy.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the various functional groups while maintaining regioselectivity. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the complex heterocyclic core.

In conclusion,2-2-(diethylamino)ethyl-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione represents a fascinating subject of study due to its structural complexity and potential biological applications. The interplay between its functional groups—particularly the diethylamino, 3-methoxyphenyl, and dione moieties—contributes to its unique chemical behavior and makes it a valuable scaffold for drug discovery efforts.

Ongoing research aims to elucidate the mechanisms by which this compound exerts its effects at the molecular level. By combining experimental approaches with computational modeling, scientists hope to identify key interactions that can be refined to improve therapeutic efficacy while minimizing side effects.

631865-39-9 (2-2-(diethylamino)ethyl-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione) 関連製品

- 2138240-76-1(1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene)

- 878058-03-8(N-(3-acetamidophenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide)

- 914802-11-2(4-[(benzyloxy)methyl]-6-chloropyrimidine)

- 2227813-15-0(3-(1R)-3-amino-1-hydroxypropylbenzonitrile)

- 1251363-58-2(tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride)

- 2138253-72-0(5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine)

- 871114-98-6(tert-butyl N-(non-8-en-1-yl)carbamate)

- 91170-76-2(Benzenesulfinic acid, 4-acetyl-)

- 1805535-43-6(3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine)

- 2091216-29-2(INDEX NAME NOT YET ASSIGNED)